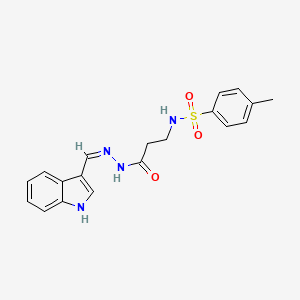
(Z)-N-(3-(2-((1H-indol-3-yl)methylene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , (Z)-N-(3-(2-((1H-indol-3-yl)methylene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide, is a derivative of benzenesulfonamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonamide groups with various reagents to introduce additional functional groups. For example, the synthesis of a complex with N-[2-(diethylaminoalkyliminomethyl)-phenyl]-4-methylbenzenesulfonamide involves the formation of a complex with Zn(II) or Cd(II) . Another compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was synthesized through an aminohalogenation reaction . These methods suggest that the synthesis of the compound may also involve multi-step reactions including the formation of imine or hydrazone linkages.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a thiadiazole sulfonamide derivative was determined using X-ray crystallography, and tautomerism was distinguished using DFT-D calculations and solid-state NMR . Similarly, the structure of the bromo-ethoxy-dimethylfuran sulfonamide derivative was elucidated using single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of the compound , including the configuration of the Z-isomer and the presence of any tautomeric forms.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, often depending on the substituents attached to the sulfonamide nitrogen. The papers provided do not detail specific reactions for the compound , but they do show that sulfonamide derivatives can form complexes with metals and undergo tautomerism . These reactions are influenced by the electronic and steric properties of the substituents, which can be inferred to be relevant for the compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as photoluminescence, can be characterized using spectroscopic methods. The Zn(II) and Cd(II) complexes with a sulfonamide derivative demonstrated photoluminescent properties in the blue-violet region . The physical properties such as melting point, density, and crystallography parameters were reported for the bromo-ethoxy-dimethylfuran sulfonamide derivative . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of the compound .
Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on synthesizing and characterizing this compound and its derivatives, examining their molecular structures through various analytical techniques. Studies have demonstrated methods to synthesize these compounds with high yield, revealing their potential as intermediates for further chemical transformations. For example, Purushotham and Poojary (2018) detailed the synthesis of a closely related compound, providing insights into its structural properties supported by mass spectrometry, FT-IR, and NMR spectroscopy (Nikil Purushotham & B. Poojary, 2018).
Potential Therapeutic Applications
The compound has been studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. One study investigated its derivative's potential as an antitubercular agent by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting plausible inhibitory action (Nikil Purushotham & B. Poojary, 2018).
Material Science and Catalysis
In the field of material science and catalysis, derivatives of this compound have been synthesized and characterized for their electrochemical properties. For example, Kantekin et al. (2015) reported the synthesis of novel metallophthalocyanines derived from a related sulfonamide, examining their electrochemical and spectroelectrochemical properties, indicating applications in catalysis and materials science (H. Kantekin et al., 2015).
Crystal Structure Analysis
Studies have also delved into the crystal structures of sulfonamide derivatives, providing insights into their molecular conformations and intermolecular interactions. For instance, Purandara et al. (2018) compared the crystal structures of five derivatives, emphasizing the linear conformation of the central molecule part and the formation of dimers through hydrogen bonding, suggesting implications for designing molecules with desired properties (H. Purandara, S. Foro, & B. Thimme Gowda, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-3-[(4-methylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-6-8-16(9-7-14)27(25,26)22-11-10-19(24)23-21-13-15-12-20-18-5-3-2-4-17(15)18/h2-9,12-13,20,22H,10-11H2,1H3,(H,23,24)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBKXAYOPXXCDJ-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C\C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-((1H-indol-3-yl)methylene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)


![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)
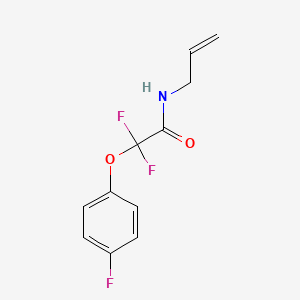
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)
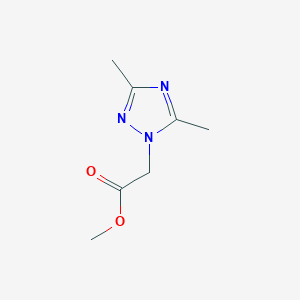
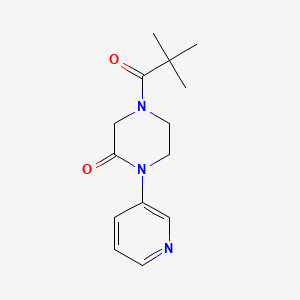
![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
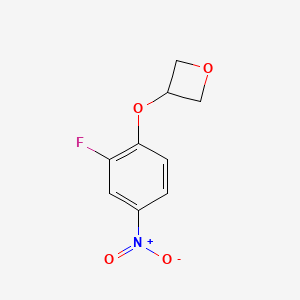
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)
